N-cyclopentyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-cyclopentyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-cyclopentyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amidation: The nitrated pyrazole is then reacted with cyclopentylamine and a suitable coupling reagent (e.g., EDCI, DCC) to form the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-cyclopentyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclopentyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: Due to its pyrazole core, this compound may exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. It can be used as a lead compound for the development of new drugs.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular targets, particularly those involving pyrazole derivatives.
Material Science: Pyrazole derivatives are known for their coordination chemistry with metals, making this compound useful in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide is not fully understood. it is likely to interact with specific molecular targets and pathways due to its structural features. The nitro group may participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-cyclopentyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide can be compared with other pyrazole derivatives, such as:
3-nitro-1H-pyrazole: Lacks the cyclopentyl and propanamide groups, making it less complex and potentially less biologically active.
N-cyclopentyl-3-(1H-pyrazol-1-yl)propanamide: Lacks the nitro group, which may result in different biological activities and reactivity.
N-cyclopentyl-3-(3-amino-1H-pyrazol-1-yl)propanamide: Contains an amino group instead of a nitro group, leading to different chemical reactivity and potential biological activities.
The uniqueness of this compound lies in its combination of a cyclopentyl group, a nitro-substituted pyrazole ring, and a propanamide moiety, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-cyclopentyl-3-(3-nitropyrazol-1-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c16-11(12-9-3-1-2-4-9)6-8-14-7-5-10(13-14)15(17)18/h5,7,9H,1-4,6,8H2,(H,12,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGLYXVUENHUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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